molecular formula C17H15ClN4O2 B7717444 N-(3-chloro-4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3-chloro-4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7717444
M. Wt: 342.8 g/mol
InChI Key: HJAXPLZSDKOPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CMPD101, is a small molecule compound that has gained significant attention from the scientific community due to its potential therapeutic applications. CMPD101 is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of CMPD101 is not fully understood. However, it is believed that CMPD101 exerts its therapeutic effects by modulating various signaling pathways involved in cellular proliferation, inflammation, and apoptosis. CMPD101 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CMPD101 has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, CMPD101 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and alleviate inflammation. In neurodegenerative disorder research, CMPD101 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

CMPD101 has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It has a high solubility in both aqueous and organic solvents, which makes it easy to prepare solutions for experiments. However, CMPD101 also has limitations. It has a low stability in aqueous solutions, which requires careful storage and handling. It also has a short half-life in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on CMPD101. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as stability and half-life, to improve its efficacy as a therapeutic agent. Additionally, the development of novel analogs of CMPD101 with improved potency and selectivity could lead to the discovery of more effective therapeutic agents.

Synthesis Methods

CMPD101 can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-chloro-4-methylphenyl)propanamide in the presence of a base catalyst to yield CMPD101. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CMPD101 has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, CMPD101 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-2-3-13(10-14(11)18)20-15(23)4-5-16-21-17(22-24-16)12-6-8-19-9-7-12/h2-3,6-10H,4-5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXPLZSDKOPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.